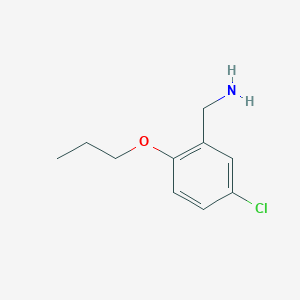

(5-Chloro-2-propoxybenzyl)amine

Description

(5-Chloro-2-propoxybenzyl)amine is a substituted benzylamine derivative with the molecular formula C₈H₁₄ClNO₂ (free base, CAS: 608524-02-3) or C₁₀H₁₅Cl₂NO (hydrochloride salt, CAS: 1135288-57-1) . Its IUPAC name is (5-chloro-2-propoxyphenyl)methanamine, featuring a chlorine atom at the 5-position and a propoxy group at the 2-position of the benzene ring. This compound is synthesized via aziridine ring-opening reactions, as exemplified by the reaction of 1-[(4-chlorophenyl)methyl]-2-(phenoxymethyl)aziridine with benzyl bromide in acetonitrile under reflux . The hydrochloride salt form is noted as a discontinued product in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

(5-chloro-2-propoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZSTQRIWNVQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-propoxybenzyl)amine typically involves the following steps:

Nitration and Reduction: The starting material, 5-chloro-2-propoxybenzaldehyde, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Industrial Production Methods

Industrial production methods for (5-Chloro-2-propoxybenzyl)amine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-propoxybenzyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(5-Chloro-2-propoxybenzyl)amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-propoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structurally related compounds share the benzylamine core but differ in substituents, heterocyclic systems, or functional groups. Below is a systematic comparison:

Substituted Benzylamines

Halogen and Alkoxy Substituent Variations

Key Observations :

- Propoxy vs.

- Halogen Effects : Bromine substitution (as in ) increases molecular weight and polarizability, which may alter receptor binding kinetics compared to chlorine .

Heterocyclic Benzylamine Derivatives

Key Observations :

- Thiophene vs.

- Benzoxazole Systems : Benzoxazole derivatives () are more rigid and metabolically stable than benzylamines, making them candidates for drug discovery .

Functional Group Modifications

Boronate and Tetrazole Derivatives

Key Observations :

- Boronate Esters : The boronate-containing compound () is valuable in synthetic chemistry for cross-coupling reactions, a feature absent in the target compound .

- Piperazine Moieties : Piperazine derivatives () improve water solubility and are common in pharmaceuticals for modulating pharmacokinetics .

Biological Activity

(5-Chloro-2-propoxybenzyl)amine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and molecular interaction properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

(5-Chloro-2-propoxybenzyl)amine features a chloro-substituted benzyl group linked to a propoxy moiety. The presence of chlorine in the aromatic ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Chloro-2-propoxybenzyl)amine. It has been tested against various bacterial strains, showing significant efficacy.

In Vitro Antibacterial Testing

A study conducted on synthesized derivatives indicated that (5-Chloro-2-propoxybenzyl)amine exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through disc diffusion tests.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5 | 0.352 ± 0.01 | Staphylococcus aureus |

| 4 | 1.172 ± 0.03 | Escherichia coli |

| 6 | 1.406 ± 0.02 | Bacillus subtilis |

The compound demonstrated superior antibacterial activity compared to standard antibiotics like azithromycin, particularly against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

In addition to its antimicrobial effects, (5-Chloro-2-propoxybenzyl)amine has shown promise in anticancer research. The compound was evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Ehrlich's Ascites Carcinoma

A study assessed the IC50 value of (5-Chloro-2-propoxybenzyl)amine against Ehrlich’s ascites carcinoma (EAC) cells, revealing an IC50 of 2961.06 µg/mL. This indicates moderate cytotoxicity, suggesting potential as an anticancer agent.

The biological activity of (5-Chloro-2-propoxybenzyl)amine is attributed to its interaction with specific molecular targets within cells. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to antimicrobial or anticancer effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (5-Chloro-2-propoxybenzyl)amine to various biological targets, including enzymes involved in cancer progression and bacterial metabolism. These studies suggest that the compound may act as an inhibitor for key enzymes, further supporting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.